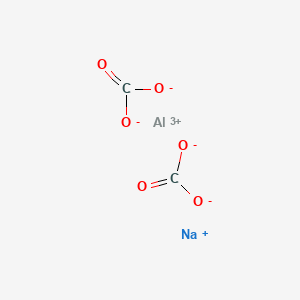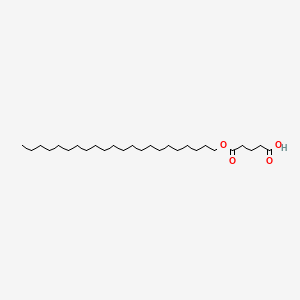
Docosyl hydrogen glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosyl hydrogen glutarate: is a chemical compound with the molecular formula C27H52O4 and a molecular weight of 440.6994 g/mol . It is an ester derived from glutaric acid and docosanol, characterized by its long aliphatic chain and functional groups that make it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Docosyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with docosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Docosyl hydrogen glutarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Glutaric acid and docosanoic acid.
Reduction: Docosyl alcohol and glutaric acid derivatives.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Chemistry: Docosyl hydrogen glutarate is used as an intermediate in organic synthesis, particularly in the preparation of surfactants and emulsifiers .
Biology: In biological research, it is used to study the interactions of long-chain esters with biological membranes and their effects on membrane fluidity .
Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products, providing moisturizing and emollient properties .
Mécanisme D'action
Docosyl hydrogen glutarate exerts its effects primarily through its interaction with lipid membranes. The long aliphatic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Docosanol: A long-chain alcohol used in antiviral treatments.
Glutaric acid: A dicarboxylic acid used in the synthesis of polymers and resins.
Docosyl acetate: An ester with similar long-chain properties but different functional groups.
Uniqueness: Docosyl hydrogen glutarate is unique due to its combination of a long aliphatic chain and ester functional group, providing distinct physicochemical properties that make it suitable for specific applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
94278-12-3 |
|---|---|
Formule moléculaire |
C27H52O4 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
5-docosoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C27H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-31-27(30)24-22-23-26(28)29/h2-25H2,1H3,(H,28,29) |
Clé InChI |
CNMJKGUUEVNWNR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




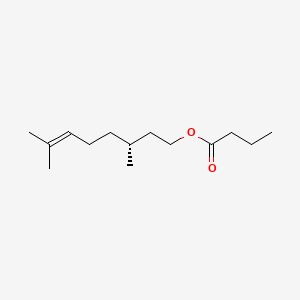

![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
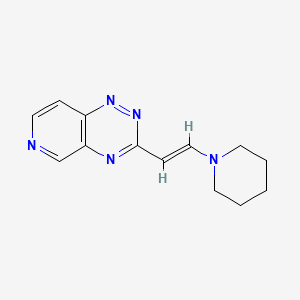
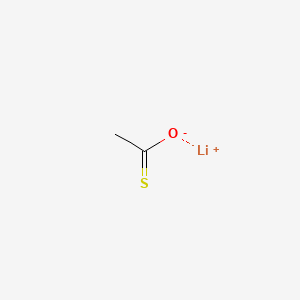

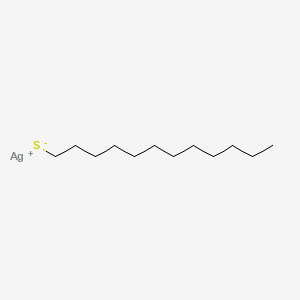
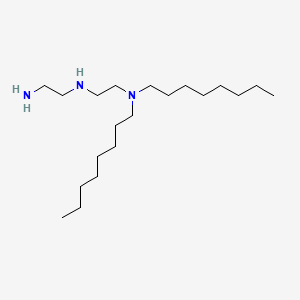


![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
